
2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide, also known as Compound A, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery.
Scientific Research Applications
Structural Aspects and Properties
Research on amide-containing isoquinoline derivatives, similar in structure to the compound , has explored their structural aspects and properties, including the formation of salts and inclusion compounds. Such compounds have shown interesting behaviors when interacting with mineral acids and have applications in forming gels and crystalline solids with potential uses in material science and fluorescence studies (A. Karmakar, R. Sarma, J. Baruah, 2007).
Synthesis Applications
Facile synthetic pathways have been developed for related compounds, showcasing the versatility of amide and isoquinoline derivatives in organic synthesis. These pathways are crucial for the synthesis of complex molecules, which can have implications in pharmaceuticals and materials science (F. King, 2007).
Fluorescence and Binding Studies
Compounds with structural similarities to "2-(4-fluorophenoxy)-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)acetamide" have been studied for their fluorescence properties and binding characteristics. Such studies offer insights into the potential use of these compounds in bioimaging, sensors, and as ligands for specific receptors, indicating their significance in biomedical research (S. Chaki, T. Funakoshi, R. Yoshikawa, et al., 1999).
Anticancer and Antimicrobial Activities
Novel sulfonamide derivatives, related in functional group arrangement, have been synthesized and shown to possess cytotoxic activity against cancer cell lines, suggesting potential applications of similar compounds in developing new therapeutic agents (M. Ghorab, M. Alsaid, Abdullah-al-Dhfyan, Reem K. Arafa, 2015).
Optical Properties and Sensing Applications
Studies on fluorophores and organoboron complexes related to the chemical structure of interest demonstrate their strong fluorescence and potential applications in sensing technologies. These compounds' optical properties make them suitable for use as fluorescent labeling reagents and in developing sensors for detecting various ions and molecules (Umamahesh Balijapalli, Sathiyanarayanan Kulathu Iyer, 2015).
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN2O3/c1-14(2)21(26)24-11-3-4-15-12-17(7-10-19(15)24)23-20(25)13-27-18-8-5-16(22)6-9-18/h5-10,12,14H,3-4,11,13H2,1-2H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHQXZMHALHTZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-cyclohexyl-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)propanamide](/img/structure/B2781192.png)
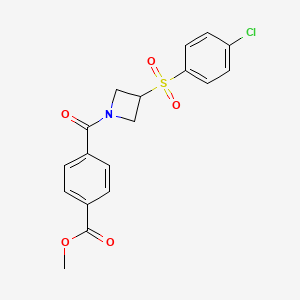

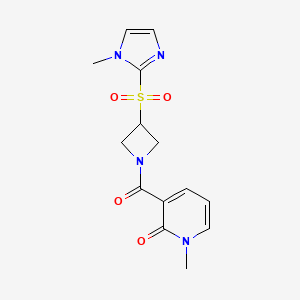
![(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2781205.png)
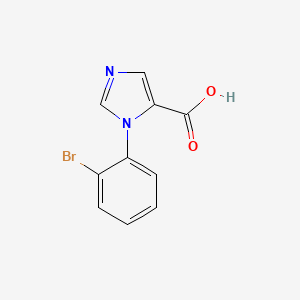
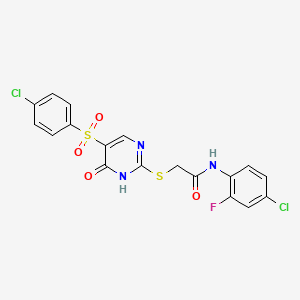

![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2781210.png)
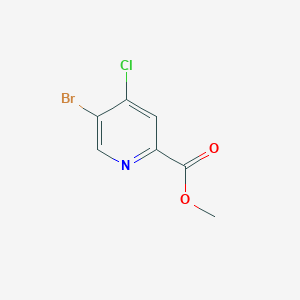
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B2781212.png)


![3-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B2781215.png)
